Kinase Selectivity Fingerprint: DYRK1A vs. Closest Off-Targets in a 210-Kinase Panel
In a Eurofins radiometric kinase profiling panel of 210 kinases screened at 1 µM, the compound demonstrated a distinctive selectivity pattern with residual activity of the closest off-targets being HIPK2 (99%), HIPK3 (94%), and GSK3A (90%) [1]. Follow-up IC50 determination in the Eurofins binding assay yielded IC50(HIPK1) = 187 nM, IC50(HIPK2) = 23 nM, and IC50(CLK3) > 3 µM [1]. Critically, the intracellular target engagement measured by NanoBRET in HEK293T cells demonstrated a substantial selectivity window, with Ki(HIPK2) > 10 µM and Ki(HIPK4) = 5.41 µM, confirming that the biochemical HIPK2 affinity does not translate to potent cellular engagement [1]. The primary target DYRK1A shows biochemical affinity of 213 nM and cellular affinity of 6,580 nM [1].
| Evidence Dimension | Kinase selectivity (biochemical and cellular target engagement) |
|---|---|
| Target Compound Data | DYRK1A: IC50 = 213 nM (biochemical), Ki = 6,580 nM (cellular NanoBRET); HIPK1: IC50 = 187 nM; HIPK2: IC50 = 23 nM, Ki > 10,000 nM; HIPK3: 94% residual activity @ 1 µM; GSK3A: 90% residual activity @ 1 µM; CLK3: IC50 > 3,000 nM; HIPK4: Ki = 5,410 nM |
| Comparator Or Baseline | HIPK2 (closest biochemical off-target): IC50 = 23 nM but Ki > 10,000 nM in cells, demonstrating a >400-fold drop in cellular potency |
| Quantified Difference | HIPK2 exhibits ~9-fold higher biochemical potency than DYRK1A (23 nM vs. 213 nM) but >1.5-fold weaker cellular potency (Ki > 10,000 nM vs. 6,580 nM), yielding a biochemical-to-cellular selectivity inversion |
| Conditions | Eurofins radiometric kinase assay (biochemical IC50); NanoBRET target engagement assay in HEK293T cells (cellular Ki); 210-kinase panel screen at 1 µM |
Why This Matters
This selectivity inversion between biochemical and cellular contexts is a critical differentiator: compounds with high biochemical HIPK2 affinity but poor cellular selectivity (e.g., promiscuous Type I inhibitors) cannot substitute for this probe in cellular DYRK1A-dependent assays where HIPK2 co-inhibition would confound phenotypic readouts.
- [1] EUbOPEN. (2025). Chemogenomic Set: EUB0000008b_DYRK1A – Compound MU1210 Selectivity Data. EUbOPEN Consortium. View Source
